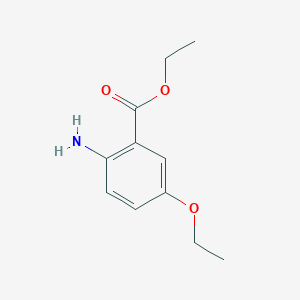

Ethyl 2-amino-5-ethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSSMIOKIYSHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-5-ethoxybenzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-amino-5-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for process optimization, including reaction kinetics, crystallization, and purification. This document details a robust experimental methodology for solubility determination, presents solubility data in a range of common organic solvents at various temperatures, and explores the thermodynamic principles governing the dissolution process. Furthermore, it introduces thermodynamic models, such as the Apelblat and Buchowski-Ksiazczak λh equations, to correlate and predict solubility behavior, offering a valuable resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Solubility Profiling

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its solubility characteristics directly impact reaction efficiency, yield, and the purity of the final product. A thorough understanding of its solubility profile enables:

-

Optimal Solvent Selection: Choosing the most appropriate solvent system for reactions, ensuring reactants are in the desired phase for maximum conversion.

-

Crystallization Process Design: Developing efficient crystallization protocols for purification, controlling crystal size, and morphology.

-

Process Scalability: Predicting solubility at different scales to ensure smooth technology transfer from the laboratory to production.

-

Formulation Development: Providing foundational data for downstream formulation activities.

The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1] This guide will delve into the specific interactions between this compound and a variety of organic solvents to provide a quantitative and predictive understanding of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the solute's properties is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Experimental Determination of Solubility: A Validated Protocol

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5]

Step-by-Step Gravimetric Method

The following protocol outlines the determination of this compound solubility:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 50 mL) of the selected organic solvent in a sealed conical flask.[5]

-

Ensure a solid phase remains to confirm saturation.[5]

-

Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium. It is crucial to monitor the concentration at intervals; equilibrium is reached when consecutive measurements show the same concentration.[5]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature for a period to allow the undissolved solid to settle.

-

Carefully filter the supernatant through a pre-warmed or pre-cooled filter (to match the experimental temperature) to remove any undissolved particles.

-

-

Quantification of Solute:

-

Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4][6]

-

Record the combined weight of the dish and the filtrate.[4][6]

-

Evaporate the solvent in a fume hood, followed by drying the dish containing the solid residue in an oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.[4]

-

Cool the dish in a desiccator and re-weigh.[4]

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the masses of the solute and the solvent.

-

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Solubility Profile in Selected Organic Solvents

The solubility of a solute is highly dependent on the properties of the solvent.[1] Solvents can be broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[7][8]

-

Polar Protic Solvents: Possess O-H or N-H bonds and can act as hydrogen bond donors. They have high dielectric constants.[8]

-

Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment.

-

Nonpolar Solvents: Have low dielectric constants and are generally poor at solvating polar molecules.[7]

While specific experimental data for this compound is not widely published, the principles of solubility suggest it would be miscible with most common organic solvents, with varying degrees of solubility based on polarity and hydrogen bonding capabilities.[9]

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type |

| Methanol | CH3OH | 65 | 32.6 | Polar Protic |

| Ethanol | CH3CH2OH | 78.5 | 24.3 | Polar Protic |

| Acetone | CH3COCH3 | 56.5 | 21 | Polar Aprotic |

| Acetonitrile | CH3CN | 81.6 | 37.5 | Polar Aprotic |

| Ethyl Acetate | CH3COOCH2CH3 | 77 | 6.0 | Polar Aprotic |

| Dichloromethane | CH2Cl2 | 40 | 9.1 | Polar Aprotic |

| Toluene | C7H8 | 110.6 | 2.4 | Nonpolar |

| Hexane | C6H14 | 69 | 1.9 | Nonpolar |

Data sourced from Chemistry LibreTexts and other chemical property databases.[7][10]

Thermodynamic Modeling of Solubility

Experimental solubility data can be correlated and, to some extent, predicted using thermodynamic models. These models are invaluable for interpolating and extrapolating solubility at different temperatures.

The Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to describe the temperature dependence of solubility.[11][12][13] It is often considered one of the most accurate models for correlating experimental solubility data.[14]

The equation is expressed as:

ln x = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters determined by fitting the model to experimental data.[15]

The Buchowski-Ksiazczak (λh) Model

The λh model is another useful two-parameter model for correlating solubility data.[15][16]

The equation is given by:

ln[1 + λ(1-x)/ x] = λh(1/T - 1/Tm)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

Tm is the melting point of the solute in Kelvin

-

λ and h are model parameters related to the non-ideality of the solution and the enthalpy of mixing, respectively.[15][17]

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution.[18][19] From this, apparent thermodynamic properties of dissolution such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) can be calculated.[20] A positive enthalpy of dissolution indicates an endothermic process where solubility increases with temperature.[14]

Factors Influencing Solubility: A Deeper Dive

The interplay between the solute and solvent dictates the extent of dissolution.

Caption: Key factors influencing the solubility of the target compound.

-

Solute-Solvent Interactions: The presence of the amino (-NH2), ethoxy (-OCH2CH3), and ethyl ester (-COOCH2CH3) functional groups in this compound allows for a range of interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms in the ethoxy and ester groups can act as hydrogen bond acceptors.

-

Solvent Polarity: Solvents with higher polarity are generally expected to be better at solvating this polar molecule. The dielectric constant is a good indicator of a solvent's polarity.[21]

-

Temperature: For most solid solutes, solubility increases with temperature, which is an endothermic dissolution process.[14] The thermodynamic models discussed above are essential for quantifying this relationship.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. A detailed experimental protocol using the gravimetric method has been outlined, and the importance of thermodynamic modeling for data correlation has been emphasized. While a complete experimental dataset is not yet publicly available, the principles and methodologies described herein provide a robust foundation for any researcher or process chemist working with this compound. Future work should focus on generating extensive experimental solubility data in a wider range of solvents and at various temperatures to populate and validate the thermodynamic models, further enhancing the predictive power for process design and optimization.

References

-

MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

-

ACS Publications. (2023, May 18). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Measurement and correlation of solubility of boscalid with thermodynamic analysis in pure and binary solvents from 288.15 K to 313.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and %.... Retrieved from [Link]

-

ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model.... Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Unknown. (2018, April 3). Solubility modelling and solvent effect for domperidone in twelve green solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]

-

Unknown. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 8). 26.7: The van 't Hoff Equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 2-amino-5-cyano-3-ethylbenzoate. Retrieved from [Link]

-

Unknown. (n.d.). CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. Retrieved from [Link]

-

ACS Omega. (2017, May 25). Deviation from van't Hoff Behavior of Solids at Low Temperature. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PMC. (2024, March 18). Will we ever be able to accurately predict solubility?. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

OSTI.gov. (2016, December 15). Dielectric Properties of Organic Solvents in an Electrical Field. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxyethyl benzoate. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. msesupplies.com [msesupplies.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. osti.gov [osti.gov]

A Comprehensive Guide to the Thermodynamic Characterization of Ethyl 2-amino-5-ethoxybenzoate for Pharmaceutical Development

Preamble: Navigating the Data Landscape for Novel Compounds

In the realm of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development.[1][2][3][4] Ethyl 2-amino-5-ethoxybenzoate, a promising scaffold in medicinal chemistry, presents a case where readily available, comprehensive thermodynamic data is sparse in public literature. This guide, therefore, is structured not as a mere repository of existing data, but as a strategic workflow for the de novo characterization of this molecule. We will delve into the core thermodynamic parameters essential for drug development, providing both the theoretical underpinnings and detailed, field-proven experimental protocols. For context and comparative analysis, we will refer to data from structurally related benzoate derivatives, illustrating the subtle yet significant impact of molecular substitutions on their thermodynamic profiles. This document is intended to empower researchers, scientists, and drug development professionals with a robust framework for the comprehensive thermodynamic evaluation of novel chemical entities like this compound.

The Cornerstone of Stability and Form: Solid-State Thermal Properties

The journey of a drug candidate from a laboratory curiosity to a viable therapeutic is profoundly influenced by its solid-state characteristics. Properties such as melting point, enthalpy of fusion, and thermal stability are not mere physical constants; they are critical determinants of a drug's formulation, shelf-life, and ultimately, its bioavailability.[5]

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): A Window into Purity and Lattice Energy

The melting point is a fundamental thermodynamic property that signals the transition from a highly ordered crystalline solid to a disordered liquid state.[6] A sharp melting point is a classic indicator of high purity, while a broad melting range often suggests the presence of impurities.[7] The enthalpy of fusion, the energy required to induce this phase change, provides insight into the strength of the intermolecular forces within the crystal lattice.[6]

To provide a predictive framework, let's examine the melting points of several analogous compounds:

| Compound | Structure | Melting Point (°C) |

| Ethyl 2-aminobenzoate | 24 °C (lit.)[8] | |

| Ethyl 3-aminobenzoate | Not specified, but solid at room temperature | |

| Ethyl 4-aminobenzoate | 88-90 °C (lit.)[8] | |

| Ethyl 2-amino-5-iodobenzoate | 69-71 °C[9] | |

| 2-Amino-5-methoxybenzoic acid | 148-152 °C[2] | |

| 2-Amino-5-methylbenzoic acid | Not specified, but solid |

This table summarizes the melting points of various substituted benzoates to provide a comparative context for this compound.

The variation in melting points among these analogs underscores the influence of substituent position and nature on the crystal lattice energy. The amino group's position, in particular, significantly alters the melting point, likely due to its impact on hydrogen bonding and molecular packing.

Differential Scanning Calorimetry (DSC) is the gold standard for accurately determining melting points and enthalpies of fusion.[6][10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

-

Reference Pan: Prepare an empty, crimped aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 K/min, to a temperature significantly above the melting point.[12]

-

Maintain an inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔH_fus), which can be calculated using the instrument's software.

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Thermal Stability: Defining the Limits of Processing

Thermal stability is a critical parameter that dictates the maximum temperature a compound can withstand before it begins to decompose.[9][13][14] This information is vital for processes such as drying, milling, and melt-based formulation techniques like hot-melt extrusion.[15]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][16] It provides a clear indication of the onset temperature of decomposition.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA's microbalance is calibrated using standard weights and the temperature is calibrated with appropriate magnetic standards.

-

Sample Preparation: Place 5-10 mg of this compound onto the TGA sample pan.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss is taken as the decomposition temperature.

Caption: Workflow for Thermal Stability Assessment by TGA.

Liquid-Phase and Solution Properties: Governing Bioavailability

The behavior of a drug in the liquid state and in solution is directly linked to its absorption and distribution in the body.[] Key parameters include the boiling point, heat capacity, and, most critically for oral drug delivery, solubility.

Boiling Point (T_b): A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While many active pharmaceutical ingredients (APIs) decompose before boiling, for those that are liquids at or near room temperature, the boiling point is an important characteristic.

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[18] It works by measuring the temperature of a liquid at its boiling point under controlled pressure.[19][20]

Step-by-Step Methodology:

-

Instrument Setup: Calibrate the ebulliometer by determining the boiling point of a pure solvent (e.g., water).

-

Sample Introduction: Introduce a known volume of this compound into the boiling chamber.

-

Heating: Gently heat the sample until it reaches a steady boil.

-

Temperature Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard atmospheric pressure using the Clausius-Clapeyron relation or established nomographs.

Heat Capacity (C_p): Understanding Energy Absorption

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree.[21] This property is important for the design of heating and cooling processes in manufacturing and can also provide insights into the molecular structure and freedom of motion of a compound.[21]

Modulated DSC, an extension of conventional DSC, is a powerful technique for measuring heat capacity. It superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.

Step-by-Step Methodology:

-

Instrument Calibration: Perform standard DSC calibrations for temperature and enthalpy. Additionally, calibrate the heat capacity response using a known standard, such as sapphire.

-

Sample Preparation: Prepare a sample of this compound (typically 10-20 mg) in a hermetically sealed aluminum pan.[12]

-

MDSC Program:

-

Run a blank experiment with empty pans to establish a baseline.

-

Run a sapphire standard under the same conditions.

-

Run the sample under the identical modulated program (e.g., a heating rate of 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds).

-

-

Data Analysis: The heat capacity is calculated from the reversing heat flow signal and the modulation amplitude, using the sapphire standard for comparison.

Solubility: The Gateway to Absorption

For orally administered drugs, solubility in aqueous media is a critical factor for absorption and bioavailability.[][22] Poor aqueous solubility is a major hurdle in drug development.[22] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with high solubility being a desirable attribute. An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[23]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visibly present to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Computational Approaches: A Complementary Perspective

In parallel with experimental work, computational methods can provide valuable estimations of thermodynamic properties.[8][24][25] Quantum mechanical calculations and group contribution methods can predict properties like enthalpy of formation, heat capacity, and even solubility parameters.[8][24] While these methods do not replace experimental data, they are invaluable for prioritizing candidates and guiding experimental design, especially in the early stages of drug discovery.[24][26]

Synthesis and Conclusion: Building a Comprehensive Thermodynamic Profile

The successful development of this compound as a drug candidate hinges on a deep and quantitative understanding of its thermodynamic properties.[27][28][29][30][31] The absence of readily available data necessitates a systematic and rigorous experimental approach as outlined in this guide. By employing techniques such as DSC, TGA, ebulliometry, and equilibrium solubility studies, researchers can build a comprehensive physicochemical profile. This profile is not merely academic; it is the foundation upon which rational formulation design, stability predictions, and ultimately, clinical success are built. The integration of experimental data with computational predictions provides a powerful, modern framework for accelerating the drug development process.[27][29]

References

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory, University of Cambridge. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

-

Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

-

12.3: Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts. [Link]

-

Melting Temperatures and Enthalpies. NETZSCH Analyzing & Testing. [Link]

-

TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. Nanalysis. [Link]

-

Estimation of Alcohol Content of Wine by Ebulliometry. Liraman. [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

-

Thermodynamic Studies for Drug Design and Screening. PMC - PubMed Central. [Link]

-

Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Standard Reference Data. [Link]

-

Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

ALCOHOL BY EBULLIOMETER. Enartis. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

The Calculation of Thermodynamic Properties of Molecules. ResearchGate. [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link]

-

Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

-

Thermodynamic Studies for Drug Design and Screening. ResearchGate. [Link]

-

The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. [Link]

-

Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments. [Link]

-

Specific Heat Capacity Measurement. Mettler Toledo. [Link]

-

Alcohol by Ebulliometer. YouTube. [Link]

-

Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. PubMed. [Link]

-

Computational prediction of small-molecule catalysts. PubMed - NIH. [Link]

-

The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online. [Link]

-

Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Ebulliometer. Wikipedia. [Link]

-

Using an ebulliometer to check wine alcohol levels.. YouTube. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. langhuapharma.com [langhuapharma.com]

- 3. fiveable.me [fiveable.me]

- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pacelabs.com [pacelabs.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. mt.com [mt.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 18. Ebulliometer - Wikipedia [en.wikipedia.org]

- 19. sakeassociation.org [sakeassociation.org]

- 20. enartis.com [enartis.com]

- 21. srd.nist.gov [srd.nist.gov]

- 22. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. who.int [who.int]

- 24. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Computational prediction of small-molecule catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 29. researchgate.net [researchgate.net]

- 30. Measuring Thermodynamic Parameters in the Drug Development Process - TA Instruments [tainstruments.com]

- 31. tandfonline.com [tandfonline.com]

Stability of Ethyl 2-amino-5-ethoxybenzoate under standard laboratory conditions

Technical Guide: Stability Profiling & Handling of Ethyl 2-amino-5-ethoxybenzoate

Executive Summary

This compound (CAS: 1178145-53-3) is a functionalized anthranilate derivative widely utilized as a pharmaceutical intermediate. Its structural integrity is governed by two primary reactive centers: the ethyl ester moiety (susceptible to hydrolysis) and the primary aromatic amine (susceptible to oxidation and photolysis).

This guide provides a rigorous technical framework for the handling, storage, and stability profiling of this compound. It moves beyond generic safety data sheets to offer a mechanistic understanding of degradation pathways and self-validating experimental protocols for quality assurance.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 5-Ethoxyanthranilic acid ethyl ester; Benzoic acid, 2-amino-5-ethoxy-, ethyl ester |

| CAS Number | 1178145-53-3 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Physical State | Solid (Low-melting crystalline solid or oil depending on purity/polymorph) |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); Low solubility in water |

| pKa (Calculated) | ~2.5 (Amine conjugate acid), ~14 (Amide/Ester neutral) |

Stability Profile & Degradation Mechanisms

The stability of this compound is dictated by its susceptibility to hydrolytic cleavage and oxidative stress. Understanding these mechanisms is crucial for interpreting impurity profiles in HPLC analysis.

Hydrolytic Degradation (Ester Cleavage)

The ethyl ester group at the C-1 position is the primary site of instability.

-

Mechanism: Nucleophilic acyl substitution.

-

Catalysts: Acid (H⁺) or Base (OH⁻).

-

Product: Hydrolysis yields 2-amino-5-ethoxybenzoic acid and ethanol .

-

Risk Factor: High humidity or aqueous formulation environments will accelerate this pathway.

Oxidative Degradation (Amine Reactivity)

The primary amine (-NH₂) at the C-2 position is electron-rich and prone to oxidation.

-

Mechanism: Radical formation followed by polymerization or N-oxidation.

-

Visual Indicator: Samples turning yellow, brown, or black indicate the formation of azo-dimers or quinone-imine species.

-

Risk Factor: Exposure to air (O₂) and trace metal impurities.

Photolytic Degradation

Aromatic amines are chromophores that absorb UV light, leading to photo-oxidation.

-

Outcome: Homolytic bond cleavage and radical propagation.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways including hydrolytic cleavage of the ester and oxidative transformation of the amine.

Standard Laboratory Handling & Storage

To maintain purity >98% over extended periods, the following "Gold Standard" protocols must be implemented.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), store at -20°C .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). The amine group is air-sensitive.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

-

Desiccation: Store secondary containment with active desiccant (Silica gel or Drierite).

Handling Precautions

-

Thawing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. If storage is necessary, keep solutions at -20°C for no more than 1 week.

Analytical Monitoring (HPLC Method)

A self-validating HPLC method is required to separate the parent compound from its hydrolytic degradant (the acid).

Recommended Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

-

Expected Retention:

-

Acid Degradant: Elutes earlier (more polar).

-

Parent Ester: Elutes later (less polar).

-

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating nature of your analytical method, perform this forced degradation study. This ensures your method can detect impurities when they arise.

Workflow Visualization

Figure 2: Step-by-step forced degradation workflow for validating stability.

Detailed Protocol

-

Acid Hydrolysis:

-

Mix 1 mL of sample stock with 1 mL of 0.1 N HCl .

-

Heat at 60°C for 2 hours.

-

Target: 10-20% degradation.

-

Neutralization: Add 1 mL of 0.1 N NaOH before injection.

-

-

Base Hydrolysis:

-

Mix 1 mL of sample stock with 1 mL of 0.1 N NaOH .

-

Keep at Room Temperature for 1 hour (Esters hydrolyze rapidly in base).

-

Neutralization: Add 1 mL of 0.1 N HCl.

-

-

Oxidative Stress:

-

Mix 1 mL of sample stock with 1 mL of 3% H₂O₂ .

-

Incubate at Room Temperature for 2 hours.

-

Note: Watch for new peaks corresponding to N-oxides.

-

-

Photolytic Stress:

-

Expose solid sample (thin layer in a petri dish) to UV light (ICH Q1B standard) for 24 hours.

-

Dissolve and analyze.[1]

-

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-amino-5-methylbenzoate (Structural Analog). Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 2-amino-5-ethoxybenzoate from 2-amino-5-ethoxybenzoic acid

Executive Summary

This application note details the synthesis of Ethyl 2-amino-5-ethoxybenzoate (CAS: 2085-23-6), a critical intermediate in the manufacturing of local anesthetics such as Proparacaine (Proxymetacaine) . While standard Fischer esterification protocols exist, the presence of the electron-donating 5-ethoxy group and the free amine requires specific handling to prevent oxidation (coloration) and ensure high yields. This guide presents two validated protocols: Method A (Thionyl Chloride) for high-throughput/high-yield applications, and Method B (Sulfuric Acid) for standard laboratory synthesis.

Chemical Context & Retrosynthetic Analysis

The target molecule is an anthranilic acid derivative. The synthesis involves the esterification of the carboxylic acid moiety of 2-amino-5-ethoxybenzoic acid using ethanol.

-

Reaction Type: Acid-Catalyzed Esterification (Fischer vs. Acyl Chloride intermediate).

-

Thermodynamic Challenge: The reaction is an equilibrium process. Method A drives it to completion by consuming water chemically (

). Method B relies on Le Chatelier's principle using excess ethanol. -

Stability Note: The 5-ethoxy group activates the benzene ring, making the amino group susceptible to oxidation. Inert atmosphere (

or

Reaction Scheme

Figure 1: Reaction pathway for the esterification of 5-substituted anthranilic acid.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Rationale: This method generates anhydrous HCl in situ and chemically consumes water, driving the reaction to >95% conversion without requiring a Dean-Stark trap.

Materials:

-

2-amino-5-ethoxybenzoic acid (10.0 g, 55.2 mmol)

-

Absolute Ethanol (100 mL)

-

Thionyl Chloride (

) (4.8 mL, 66.2 mmol, 1.2 eq) -

Dichloromethane (DCM) or Ethyl Acetate (for workup)

-

Sat.

solution[1]

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 100 mL absolute ethanol and cool to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction. Evolution of HCl gas.

-

Addition: Add solid 2-amino-5-ethoxybenzoic acid in portions to the cold solution.

-

Reflux: Remove the ice bath. Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

-

Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). Starting material (

) should disappear; Product (

-

-

Concentration: Cool to room temperature. Evaporate approx. 80% of the ethanol under reduced pressure (Rotavap).

-

Neutralization: Dissolve the residue in DCM (100 mL). Slowly pour this solution into a beaker containing saturated

(100 mL) while stirring until pH is neutral/slightly basic (pH ~8). Note: The amine forms an HCl salt during reaction; neutralization liberates the free base. -

Extraction: Separate layers. Extract aqueous layer again with DCM (2 x 50 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate to yield the crude ester.

Method B: Sulfuric Acid Catalyzed (Classic Fischer)

Rationale: Suitable when thionyl chloride is unavailable or corrosive fumes cannot be managed.

Materials:

-

2-amino-5-ethoxybenzoic acid (10.0 g)

-

Absolute Ethanol (150 mL)

-

Conc.

(2.0 mL)

Protocol:

-

Dissolve the starting acid in ethanol in a 250 mL RBF.

-

Add conc.

dropwise with stirring. -

Reflux for 12–16 hours . (Longer time required due to equilibrium).

-

Optional: Use a Soxhlet extractor with molecular sieves (3A) to remove water and accelerate the reaction.

-

Workup follows steps 6–9 from Method A.

Purification & Characterization

The crude product is often a dark oil or low-melting solid due to trace oxidation.

Purification Strategy:

-

Flash Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/Ethyl Acetate (Gradient 90:10 to 70:30).

-

Recrystallization: If solid, recrystallize from minimal hot Ethanol/Water (9:1) or Hexane.

Analytical Specifications:

| Parameter | Specification | Method |

| Appearance | Pale yellow oil or off-white solid | Visual |

| Yield (Method A) | 90 - 96% | Gravimetric |

| Yield (Method B) | 75 - 85% | Gravimetric |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| IR Spectrum | ~1690 | FT-IR |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Troubleshooting & Expert Insights

-

Problem: Low Yield / Incomplete Reaction.

-

Problem: Dark Red/Brown Product.

-

Problem: Product remains water-soluble.

Safety Information

-

Thionyl Chloride: Highly toxic, reacts violently with water to release HCl and

. Use only in a fume hood. -

Anthranilic Acid Derivatives: Generally irritants. Avoid inhalation of dust.

-

Ethanol: Flammable.[2] Keep away from open flames/sparks.

References

-

Fischer Esterification Mechanism & Kinetics : Master Organic Chemistry. "Mechanism of the Fischer Esterification". Link

-

Thionyl Chloride in Esterification : BenchChem Technical Support. "Synthesis of Amino-Benzoic Acid Derivatives". Link

-

Proparacaine Synthesis Context : PubChem Compound Summary. "Proxymetacaine (Related Structure)". Link

- General Protocol for Anthranilic Esters: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference Text).

Sources

Application Note: Chemoselective Esterification of 5-Ethoxyanthranilic Acid

Executive Summary

This application note details the optimized protocol for the synthesis of ethyl 2-amino-5-ethoxybenzoate (Ethyl 5-ethoxyanthranilate) from 5-ethoxyanthranilic acid .

While Fischer esterification using sulfuric acid is common, this guide utilizes the Thionyl Chloride (

Strategic Analysis & Mechanism

Substrate Challenges

The starting material, 5-ethoxyanthranilic acid, presents two specific challenges:

-

Zwitterionic Character: As an amino acid, it exists as a zwitterion in neutral media, reducing solubility in organic solvents.

-

Electronic Effects: The 5-ethoxy group is an electron-donating group (EDG). While it increases the nucleophilicity of the amine (potentially leading to side reactions), it also stabilizes the protonated intermediate.

Reaction Pathway

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Thionyl chloride reacts with ethanol to generate diethyl sulfite and, crucially, anhydrous HCl . This HCl protonates the carbonyl oxygen, making it susceptible to attack by ethanol.

Key Advantage: The product initially forms as the hydrochloride salt . This prevents the free amine from acting as a nucleophile and attacking the ester or unreacted acid (polymerization protection).

Figure 1: Reaction pathway from zwitterionic acid to free base ester.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 5-Ethoxyanthranilic Acid | >97% | Substrate |

| Ethanol (Absolute) | >99.5% | Solvent & Reagent |

| Thionyl Chloride ( | Reagent Grade | Reagent / HCl Generator |

| Sodium Bicarbonate ( | Sat. Aq. Sol. | Neutralization Agent |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

Equipment

-

250 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl2 or Drierite).

-

Ice-water bath.

-

Rotary Evaporator.

-

Separatory funnel.

Step-by-Step Protocol

Phase 1: Activation (0°C)

Critical Safety Note: Thionyl chloride reacts violently with water and releases

-

Setup: Equip a 250 mL dry RBF with a stir bar. Clamp it securely and place it in an ice-water bath (

). -

Solvent Charge: Add 50 mL of absolute ethanol .

-

Reagent Addition: Using a pressure-equalizing addition funnel or a glass syringe, add 3.0 equivalents of Thionyl Chloride dropwise to the cold ethanol.

-

Observation: The reaction is exothermic.[1] Evolution of gas (

) will occur. Maintain temperature -

Time: Addition should take 15–20 minutes.

-

-

Substrate Addition: Once the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Then, add 1.0 equivalent (e.g., 5.0 g) of 5-ethoxyanthranilic acid in one portion.

-

Note: The solid may not dissolve immediately.

-

Phase 2: Reaction (Reflux)[2]

-

Reflux: Attach the reflux condenser (fitted with a drying tube) to the RBF.

-

Heating: Heat the mixture to a gentle reflux (

bath temperature). -

Duration: Reflux for 4 to 6 hours .

-

IPC (In-Process Control): Monitor by TLC (System: 30% Ethyl Acetate in Hexane). The starting material (acid) will stay at the baseline or streak; the ester will move with an

. The solution should become clear as the starting material is consumed.

-

Phase 3: Workup & Isolation

The product currently exists as the Hydrochloride Salt. It must be neutralized.

-

Concentration: Cool the reaction mixture to room temperature. Remove the solvent (EtOH) and excess

using a rotary evaporator.-

Result: A sticky solid or oil (the HCl salt) remains.

-

-

Neutralization:

-

Resuspend the residue in 50 mL of Ethyl Acetate .

-

Slowly add 50 mL of Saturated Aqueous

. -

Caution: Vigorous foaming (

evolution) will occur. Stir until gas evolution ceases.

-

-

Extraction:

-

Washing & Drying:

Phase 4: Purification

-

Crystallization: The crude residue is often pure enough (>95%). If necessary, recrystallize from a minimal amount of hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

-

Drying: Dry the resulting solid under high vacuum at

for 4 hours.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following expected data.

| Parameter | Method | Expected Result |

| Appearance | Visual | Off-white to pale beige crystalline solid |

| Melting Point | Capillary | ~45–50°C (Esters melt lower than acids) |

| 400 MHz, | ||

| Mass Spec | ESI-MS |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion | Extend reflux time; ensure |

| Product is an Oil | Residual solvent or impurities | Triturate with cold hexanes to induce crystallization. |

| Dark Color | Oxidation of amine | Perform reaction under Argon atmosphere; Recrystallize with activated charcoal. |

| Starting Material Remains | Water in system | Ensure absolute ethanol is used; increase |

Workflow Visualization

Figure 2: Optimized operational workflow for the synthesis.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Hosangadi, B. D., & Dave, R. H. (1996). "An efficient synthesis of esters of anthranilic acid." Tetrahedron Letters, 37(35), 6375-6378.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204555, this compound. Retrieved from [Link]

- Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan.

Sources

Procedure for synthesizing Proparacaine using Ethyl 2-amino-5-ethoxybenzoate

Application Note: Synthesis of Proparacaine Hydrochloride

A Detailed Laboratory Protocol and Mechanistic Overview for Drug Development Professionals

Executive Summary and Introduction

Proparacaine Hydrochloride is a potent, rapid-onset topical anesthetic widely employed in ophthalmology for procedures such as tonometry, removal of foreign bodies, and prior to minor surgical operations.[1][2] Its efficacy stems from its ability to block nerve cell membrane permeability to sodium ions, thereby preventing the generation and conduction of nerve impulses.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of Proparacaine Hydrochloride.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deep mechanistic understanding of the synthetic pathway, justifying the selection of reagents and conditions. The protocol detailed herein is a robust, multi-step synthesis that ensures high purity and yield, critical for pharmaceutical applications. We will also cover essential safety protocols, methods for in-process monitoring, and final product characterization.

Note on the Starting Material: The specified starting material, Ethyl 2-amino-5-ethoxybenzoate, is not a viable precursor for the synthesis of Proparacaine due to the incorrect positioning of the amino and alkoxy functional groups (2,5-substitution instead of the required 3,4-substitution) and the incorrect alkoxy group (ethoxy instead of propoxy). Therefore, this guide presents a chemically sound and well-documented synthetic route starting from the more appropriate precursor, 4-hydroxy-3-nitrobenzoic acid. This approach allows for the precise and controlled introduction of the required functional groups at the correct positions on the aromatic ring.

Overall Synthetic Strategy and Mechanistic Principles

The synthesis of Proparacaine is achieved through a four-step process designed for efficiency and control. The strategy involves building the molecule sequentially: first establishing the correct ether linkage, then adding the ester side chain, followed by a critical reduction, and finally, conversion to the stable hydrochloride salt.

Caption: High-level overview of the four-step synthesis of Proparacaine HCl.

Step 1: Williamson Ether Synthesis: This classic reaction is used to form the propoxy ether.[4][5][6] A strong base, sodium hydride (NaH), deprotonates the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid to form a highly nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromopropane) in an SN2 reaction to form the ether linkage.[7][8] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal.

Step 2: Esterification: The carboxylic acid of the intermediate is converted into the final ester. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(diethylamino)ethanol. This method avoids the equilibrium limitations of direct Fischer esterification.

Step 3: Nitro Group Reduction: The aromatic nitro group is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the Proparacaine free base.[9]

Step 4: Hydrochloride Salt Formation: The basic free-base form of Proparacaine is converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent like isopropanol or ether.

Critical Safety and Handling Precautions

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic HCl and SO₂ gases. Handle with extreme care.

-

1-Bromopropane & Organic Solvents: Flammable and/or toxic. Avoid inhalation and skin contact.

-

Hydrogen Gas: Extremely flammable. Catalytic hydrogenation should be performed with appropriate equipment and behind a safety shield.

-

Proparacaine Hydrochloride: Harmful if swallowed.[10] May cause skin sensitization.[11] Avoid inhalation of dust and contact with skin and eyes.[11][12]

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.[10][11][12]

Materials and Equipment

Table 1: Reagents and Chemicals

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity/Grade |

| 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 | C₇H₅NO₅ | 183.12 | ≥98% |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 | 60% |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | 123.00 | ≥99% |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | ≥99% |

| 2-(Diethylamino)ethanol | 100-37-8 | C₆H₁₅NO | 117.19 | ≥99.5% |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | 10 wt. % |

| Hydrochloric Acid (in isopropanol) | 7647-01-0 | HCl | 36.46 | ~1.25 M |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

Equipment

-

Three-neck round-bottom flasks with appropriate stoppers and septa

-

Magnetic stirrer and stir bars

-

Reflux condenser and heating mantle

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Addition funnel

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Parr hydrogenator or H-Cube system for hydrogenation

-

Büchner funnel and vacuum flask

-

pH paper or meter

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Melting point apparatus

Detailed Experimental Protocols

Caption: A generalized workflow for each synthetic step.

Step 1: Synthesis of 4-Propoxy-3-nitrobenzoic Acid

-

Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum.

-

Reagents: Suspend 4-hydroxy-3-nitrobenzoic acid (18.3 g, 0.10 mol) in 150 mL of anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride (60% dispersion, 4.4 g, 0.11 mol) portion-wise to the suspension at room temperature. Effervescence (H₂ evolution) will occur. Stir the mixture for 30 minutes after the addition is complete.

-

Alkylation: Add 1-bromopropane (13.5 g, 0.11 mol) dropwise via syringe over 15 minutes.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-propoxy-3-nitrobenzoic acid as a pale yellow solid.

-

Expected Yield: 85-95%

-

Characterization: Melting point, ¹H NMR.

-

Step 2: Synthesis of 2-(Diethylamino)ethyl 4-propoxy-3-nitrobenzoate

-

Acyl Chloride Formation: In a 250 mL flask, suspend the dried product from Step 1 (22.5 g, 0.10 mol) in anhydrous DCM (100 mL). Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (13.1 g, 0.11 mol) at room temperature. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Removal of Excess SOCl₂: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride is a yellow solid/oil and should be used immediately.

-

Esterification: Dissolve the crude acyl chloride in 100 mL of anhydrous DCM and cool in an ice bath. In a separate flask, prepare a solution of 2-(diethylamino)ethanol (12.9 g, 0.11 mol) and triethylamine (11.1 g, 0.11 mol) in 50 mL of anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the cold acyl chloride solution. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Wash the reaction mixture sequentially with water (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

-

Expected Yield: 90-98% (crude)

-

Characterization: The crude product is often carried directly to the next step.

-

Step 3: Synthesis of Proparacaine Free Base

-

Setup: Dissolve the crude nitro-ester from Step 2 (approx. 0.10 mol) in 200 mL of ethanol in a suitable pressure vessel for hydrogenation.

-

Catalyst: Carefully add 10% Pd/C (approx. 1.0 g, ~50% wet) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature. The reaction is typically complete in 3-5 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield Proparacaine free base as an oil.

Step 4: Formation and Purification of Proparacaine Hydrochloride

-

Salt Formation: Dissolve the crude Proparacaine base from Step 3 in 150 mL of isopropanol or diethyl ether. While stirring, slowly add a solution of ~1.25 M HCl in isopropanol until the pH of the solution is acidic (pH 3-4). A white precipitate will form.

-

Crystallization: Stir the suspension at room temperature for 1 hour and then cool in an ice bath for another hour to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Purification: Recrystallize the crude Proparacaine Hydrochloride from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[13] Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

-

Expected Overall Yield: 60-75% from 4-hydroxy-3-nitrobenzoic acid.

-

Product Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Table 2: Proparacaine Hydrochloride Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline powder.[13] |

| Melting Point | 178-185 °C (multiple polymorphs exist).[13] |

| Solubility | Soluble in water and alcohol. |

| ¹H NMR (CDCl₃) | Consistent with the structure of Proparacaine Hydrochloride. Key peaks: aromatic protons, propoxy group (triplet and multiplet), diethylaminoethyl chain (quartets and triplets). |

| IR (KBr) (cm⁻¹) | Key peaks: ~3400 & ~3300 (N-H stretch of -NH₂), ~2970 (C-H stretch), ~1710 (C=O ester stretch), ~1600 (aromatic C=C), ~1250 (C-O ether stretch). |

| Mass Spec (ESI+) | m/z for free base [M+H]⁺ calculated for C₁₆H₂₆N₂O₃: 295.20. Found: ~295.2.[14] |

| HPLC Purity | ≥99.5% (using a validated method, e.g., USP method).[15][16] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete deprotonation (inactive NaH); insufficient reaction time/temp; wet solvent. | Use fresh, high-quality NaH. Ensure anhydrous conditions. Increase reaction time or temperature slightly. |

| Incomplete reaction in Step 2 | Inactive acyl chloride (hydrolysis); insufficient base. | Ensure acyl chloride is used immediately after preparation. Use a slight excess of triethylamine. |

| Incomplete reduction in Step 3 | Catalyst poisoning; insufficient hydrogen pressure or reaction time. | Use fresh catalyst. Ensure the substrate is pure (sulfur compounds can poison Pd). Increase H₂ pressure or reaction time. |

| Oily product after Step 4 | Incomplete salt formation; presence of impurities. | Ensure complete acidification. Try trituration with diethyl ether to induce solidification. Recrystallize carefully from an appropriate solvent system. |

| Product fails purity analysis | Incomplete reactions; inadequate purification. | Review TLC of each step to identify where impurity was introduced. Repeat purification steps (recrystallization). Consider column chromatography for the free base before salt formation if significant impurities persist.[15][17] |

References

- CN111732521A - Preparation method of ethyl p-aminobenzoate - Google P

- Preparation method for ethyl 3-(pyridin-2-ylamino)

- CN116178190B - A preparation method of proparacaine hydrochloride - Google P

- Proparacaine is one of a class of -caine local anesthetics. (a) Given this retrosynthetic... - Homework.Study.com. (URL: )

-

Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) - DailyMed. (URL: [Link])

- Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile - DailyMed. (URL: )

-

What is the mechanism of Proparacaine Hydrochloride? - Patsnap Synapse. (URL: [Link])

-

Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. (URL: [Link])

- Proparacaine Hydrochloride Ophthalmic Solution - USP. (URL: )

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

-

Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride | Request PDF - ResearchGate. (URL: [Link])

-

Proparacaine: Package Insert / Prescribing Information - Drugs.com. (URL: [Link])

- CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Proparacaine Hydrochloride | C16H27ClN2O3 - PubChem. (URL: [Link])

-

Proparacaine Hydrochloride (EENT) Monograph for Professionals - Drugs.com. (URL: [Link])

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

-

Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

Preparation of Ethyl 3-(N,N-Diethylamino)propionate - PrepChem.com. (URL: [Link])

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])

-

Material Safety Data Sheet - Proparacaine Hydrochloride MSDS - Amazon S3. (URL: [Link])

-

Ethyl 3-(diethylamino)propionate | C9H19NO2 - PubChem. (URL: [Link])

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (URL: [Link])

- US7547798B2 - Process for preparing aminobenzoate esters - Google P

Sources

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]

- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 14. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proparacaine Hydrochloride Ophthalmic Solution [drugfuture.com]

- 17. researchgate.net [researchgate.net]

Application Note: Optimization of Crystallization Kinetics for High-Purity Ethyl 2-amino-5-ethoxybenzoate

This Application Note is structured to guide researchers through the purification of Ethyl 2-amino-5-ethoxybenzoate (CAS: 1178145-53-3), a critical intermediate in the synthesis of local anesthetics (e.g., Proparacaine/Proxymetacaine).

Executive Summary

This compound is a substituted anthranilate derivative. Its purity is paramount as it serves as a scaffold for downstream API synthesis. Common synthetic routes—typically involving the reduction of Ethyl 5-ethoxy-2-nitrobenzoate—often yield a crude product contaminated with unreacted nitro-intermediates, azo-dimers (colored impurities), and hydrolysis byproducts (5-ethoxy-2-aminobenzoic acid).

This guide provides a validated protocol for recrystallization, emphasizing the removal of oxidative impurities and the control of crystal habit to prevent oiling out, a common issue with low-melting amino esters.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

| Property | Description | Implications for Processing |

| Physical State | Low-melting solid (Est. MP: 45–65°C)* | Risk of "oiling out" (liquid-liquid phase separation) before crystallization. Requires slow cooling. |

| Functional Groups | Primary Amine (-NH₂), Ester (-COOEt), Ether (-OEt) | Amine is prone to oxidation (color formation). Ester is susceptible to hydrolysis in hot aqueous acids/bases. |

| Polarity | Moderate | Soluble in alcohols, esters, chlorinated solvents. Insoluble in water and aliphatic hydrocarbons. |

| Key Impurities | 5-ethoxy-2-nitrobenzoate (Precursor), Azo-dimers (Colored) | Nitro compounds are less polar; Azo compounds are highly colored and require adsorption (carbon). |

*Note: Melting points for specific polymorphs may vary. Always determine the crude melting point via DSC or Capillary method before scaling up.

Solvent Selection Matrix

The "Like Dissolves Like" principle is refined here for differential solubility.

-

Primary System (Ethanol/Water): The amino and ester groups hydrogen bond well with ethanol. Water acts as a powerful anti-solvent. This system is preferred for removing non-polar nitro impurities.

-

Secondary System (Ethyl Acetate/Heptane): Used if the compound is sensitive to hydrolysis or if the primary impurity is the hydrolyzed acid (which is insoluble in heptane but soluble in ethanol).

Impurity Fate Mapping

The following diagram illustrates the logical flow of impurity rejection during the proposed workflow.

Figure 1: Impurity rejection pathways. Colored azo species are adsorbed by carbon; nitro intermediates remain in the mother liquor due to higher solubility in the ethanol/water mix.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: General purification for removal of synthesis byproducts. Scale: 10 g basis (Scalable).

Reagents:

-

Crude this compound (10 g)

-

Ethanol (Absolute or 95%)

-

Deionized Water

-

Activated Carbon (Type SX-Ultra or Darco G-60)

Step-by-Step Procedure:

-

Dissolution:

-

Place 10 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Add 30 mL of Ethanol (3 vol).

-

Heat the mixture to 60°C (do not boil aggressively to minimize ester hydrolysis).

-

Observation: If the solution is not clear, add ethanol in 2 mL increments until dissolution is complete. Record the total volume.

-

-

Decolorization (Critical):

-

Once dissolved, remove the heat source briefly.

-

Add 0.5 g (5 wt%) of Activated Carbon .

-

Caution: Adding powder to a boiling solvent can cause flash boiling. Add slowly.

-

Stir at 60°C for 15–20 minutes.

-

-

Hot Filtration:

-

Prepare a pre-heated Büchner funnel with a Celite pad or a glass frit.

-

Filter the hot mixture to remove the carbon.

-

Wash the filter cake with 5 mL of hot ethanol. Combine filtrates.

-

-

Crystallization (The "Cloud Point" Method):

-

Return the clear filtrate to a clean flask at 50–55°C.

-

Slowly add warm Deionized Water (40°C) dropwise via an addition funnel.

-

Endpoint: Stop adding water when a persistent faint turbidity (cloudiness) is observed.

-

Add a few drops of ethanol to just clear the solution again.

-

-

Nucleation and Growth:

-

Remove the heat source. Allow the flask to cool to room temperature slowly (over 2 hours).

-

Agitation: Stir slowly (50–100 RPM). Fast stirring promotes small, impure crystals.

-

Seeding: If the solution reaches 30°C without precipitation (supersaturation), add a tiny seed crystal of pure product to induce nucleation.

-

Once at room temperature, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration.

-

Wash the cake with a cold solvent mixture (Ethanol:Water 1:1, 10 mL).

-

Dry in a vacuum oven at 40°C for 6 hours.

-

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Objective: Used when the compound is difficult to dry or if water-induced hydrolysis is a concern.

-

Dissolve 10 g crude in the minimum amount of warm Ethyl Acetate (approx. 20–25 mL) at 50°C.

-

Perform Carbon Treatment and Filtration as in Protocol A.

-

Slowly add Heptane (anti-solvent) to the warm filtrate until slight turbidity appears.

-

Allow to cool to Room Temperature.

-

Note: If the product "oils out" (forms a separate liquid layer instead of crystals), reheat to dissolve the oil, add slightly more Ethyl Acetate, and cool more slowly with vigorous stirring to disrupt the oil phase.

Process Validation & Troubleshooting

Decision Logic for Troubleshooting

Use the following logic flow to resolve common crystallization issues.

Figure 2: Troubleshooting decision matrix for crystallization anomalies.

Analytical Specifications (Acceptance Criteria)

After drying, the product should meet these criteria before use in synthesis:

-

Appearance: Off-white to white crystalline solid.

-

HPLC Purity: >99.0% (Area %).[1]

-

Melting Point: Distinct sharp range (e.g., within 2°C). Note: Compare with reference standard; typical range for pure amino-benzoates of this class is 50–90°C depending on the specific isomer.

-

TLC: Single spot (Silica gel; Mobile Phase: Hexane:EtOAc 7:3).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57646909, Ethyl 4-aminobenzoate (Isomer Reference). Retrieved from [Link]